![molecular formula C20H16N2O8S2 B2997691 3-{[4-(3-Carboxybenzenesulfonamido)phenyl]sulfamoyl}benzoic acid CAS No. 431984-23-5](/img/structure/B2997691.png)
3-{[4-(3-Carboxybenzenesulfonamido)phenyl]sulfamoyl}benzoic acid
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Description
The compound “3-{[4-(3-Carboxybenzenesulfonamido)phenyl]sulfamoyl}benzoic acid” is a derivative of 4-sulfamoylbenzoic acid . It is a N,N-disubstituted 4-sulfamoylbenzoic acid derivative . It has been found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity .
Molecular Structure Analysis
The linear formula of the compound is HO2CC6H4SO2NH2 . The molecular weight is 201.20 . The SMILES string representation is O=S(C(C=C1)=CC=C1C(O)=O)(N)=O .Chemical Reactions Analysis
Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .Physical And Chemical Properties Analysis
The compound is a powder . It has a melting point of 285-295 °C (lit.) . It contains functional groups of carboxylic acid and sulfonamide .Mechanism of Action
The compound was found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity . cPLA2α is an enzyme responsible for releasing the common precursor arachidonic acid from phospholipids . Inhibitors of this enzyme are expected to provide new treatment options for inflammatory conditions .
properties
IUPAC Name |
3-[[4-[(3-carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O8S2/c23-19(24)13-3-1-5-17(11-13)31(27,28)21-15-7-9-16(10-8-15)22-32(29,30)18-6-2-4-14(12-18)20(25)26/h1-12,21-22H,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEOLYYASMONLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid |
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